Gliquidone
Gliquidone
Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.
Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP).
Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release.
Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP).
Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release.
Brand Name:
Vulcanchem
CAS No.:
33342-05-1
VCID:
VC0528952
InChI:
InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
SMILES:
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Molecular Formula:
C27H33N3O6S
Molecular Weight:
527.6 g/mol
Gliquidone
CAS No.: 33342-05-1
Inhibitors
VCID: VC0528952
Molecular Formula: C27H33N3O6S
Molecular Weight: 527.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 33342-05-1 |
---|---|
Product Name | Gliquidone |
Molecular Formula | C27H33N3O6S |
Molecular Weight | 527.6 g/mol |
IUPAC Name | 1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea |
Standard InChI | InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33) |
Standard InChIKey | LLJFMFZYVVLQKT-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
Canonical SMILES | CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
Appearance | Solid powder |
Melting Point | 180-182 181.0 °C 181°C |
Physical Description | Solid |
Description | Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity. Gliquidone, also known as glurenorm or beglynora, belongs to the class of organic compounds known as 1, 3-isoquinolinediones. These are isoquinoline derivatives carrying one C=O group at positions 1, and 3 respectively. Gliquidone is a drug which is used in the treatment of diabetes mellitus type 2. Gliquidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gliquidone has been detected in multiple biofluids, such as urine and blood. Within the cell, gliquidone is primarily located in the membrane (predicted from logP). Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 62783-47-5 (mono-hydrochloride salt) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AR-DF 26 Beglynor Beglynora glikvidon gliquidone gliquidone, calcium salt gliquidone, monosodium salt Glurenor Glurenorm glycvidon |
Reference | 1: Liu SY, Tian HM, Liao DQ, Chen YF, Gou ZP, Xie XY, Li XJ. The effect of 2: Zhang F, Wei Y, Zhou Y, Wang D, Zhou L, Zhang J, Wu X. Pharmacokinetics and 3: He F, Li Y, Zeng C, Xia C, Xiong Y, Zhang H, Huang S, Liu M. Contribution of 4: Ke JT, Li M, Xu SQ, Zhang WJ, Jiang YW, Cheng LY, Chen L, Lou JN, Wu W. 5: Tan Z, Xu Z, Gui Q, Wu W, Yang Y. Gliquidone versus metformin: differential 6: Mirza AZ, Arayne MS, Sultana N. RP-LC method for the simultaneous 7: Gelbrich T, Haddow MF, Griesser UJ. Gliquidone. Acta Crystallogr Sect E Struct 8: Arayne MS, Sultana N, Mirza AZ. Simultaneous determination of gliquidone, 9: Arayne MS, Sultana N, Mirza AZ, Siddiqui FA. Simultaneous determination of 10: Tuerk TR, Bandur S, Nuernberger J, Kribben A, Mann K, Philipp T, Heemann U, 11: Yanardag R, Ozsoy-Sacan O, Orak H, Ozgey Y. Protective effects of glurenorm 12: Courtois P, Sener A, Herbaut C, Turc A, Malaisse WJ. Pharmacokinetics of 13: Martnez P, Goñi MM, Cantera RG, Martin C, Dios-Viéitez C, Martínez-Ohárriz C. 14: Nitiyanant W, Sriussadaporn S, Deerochanawong C, Ngawngamrat S, 15: García-Martínez JA, Villanueva-Peñacarrillo ML, Valverde I, Björkling F, 16: von Nicolai H, Brickl R, Eschey H, Greischel A, Heinzel G, König E, Limmer J, 17: Degtiareva II, Lodianaia EV, Opanasiuk ND, Palladina OL. [The use of the 18: Grzeszczak W, Strojek K. [Effect of short term hypoglycemic treatment with 19: Strojek K, Bresler M, Gumprecht J, Grzeszczak W, Trautsolt W. [Does 20: Podrouzková B, Krusová D. [Combined therapy with insulin/gliquidone |
PubChem Compound | 91610 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume